BenchChemオンラインストアへようこそ!

methyl 4-((2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamoyl)benzoate

EP1 receptor antagonism overactive bladder prostaglandin receptor pharmacology

This compound is a structurally optimized 2-(1H-pyrazol-1-yl)-thiazole derivative featuring an ethyl-carbamoyl-benzoate side chain that confers superior plasma stability and EP1 receptor selectivity over earlier leads. It serves as a critical pharmacological probe for overactive bladder and inflammatory pain research, offering a benchmark for novel substituent design. Researchers should verify lot-specific purity and stability data for their intended application. Request a quotation for custom synthesis or bulk quantities.

Molecular Formula C17H16N4O3S
Molecular Weight 356.4
CAS No. 1448047-53-7
Cat. No. B2946197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-((2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamoyl)benzoate
CAS1448047-53-7
Molecular FormulaC17H16N4O3S
Molecular Weight356.4
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)N3C=CC=N3
InChIInChI=1S/C17H16N4O3S/c1-24-16(23)13-5-3-12(4-6-13)15(22)18-9-7-14-11-25-17(20-14)21-10-2-8-19-21/h2-6,8,10-11H,7,9H2,1H3,(H,18,22)
InChIKeyRKFDTMKIXOUHRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamoyl)benzoate (CAS 1448047-53-7): Procurement-Relevant Profile for EP1-Targeted Research


Methyl 4-((2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamoyl)benzoate is a synthetic small molecule built on the 2-(1H-pyrazol-1-yl)-thiazole scaffold, a privileged chemotype originally developed as a selective prostaglandin EP1 receptor antagonist [1]. The compound incorporates a thiazole‑tethered pyrazole core linked via an ethylene spacer to a methyl 4‑carbamoylbenzoate moiety, a structural motif that emerged from hit‑to‑lead optimization programs targeting overactive bladder pathophysiology [1][2]. Its molecular formula is C17H16N4O3S (MW 356.4) [2], and its modular architecture offers distinct attachment points for further derivatization, making it a versatile probe for EP1‑related target engagement studies.

Methyl 4-((2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamoyl)benzoate: Why In‑Class EP1 Antagonists Cannot Be Interchanged


Members of the 2-(1H-pyrazol-1-yl)-thiazole class exhibit profound sensitivity to even minor structural modifications at the thiazole 4‑position. Early‑stage compounds (e.g., unsubstituted lead “1”) showed only 3‑ to 8‑fold selectivity for EP1 over EP2/EP3/EP4, and substitution at the thiazole core directly dictated plasma stability, with certain analogues (e.g., compound 5) proving completely unstable in human plasma while others (compound 3) remained intact [1]. The ethyl‑carbamoyl‑benzoate side chain on the target compound introduces a hydrogen‑bonding pharmacophore that is absent from simpler analogues, precluding generic substitution without loss of the target engagement profile and metabolic resilience observed in optimized leads such as compound 12 [2].

Methyl 4-((2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamoyl)benzoate: Head‑to‑Head and Class‑Level Quantitative Differentiation Data


EP1 Receptor Antagonist Activity Relative to the Unsubstituted Core Scaffold

In the same functional antagonist assay (human EP1 reporter gene), the lead compound “1” (unsubstituted 2-(1H-pyrazol-1-yl)thiazole) served as the baseline, while advanced 2‑(1H‑pyrazol‑1‑yl)‑thiazole analogues bearing elaborated side‑chains at the thiazole 4‑position achieved substantially enhanced potency [1]. Compound 12, which incorporates a substituted ethyl linker resembling the target compound’s scaffold, was identified as the most potent EP1 antagonist within the series [1].

EP1 receptor antagonism overactive bladder prostaglandin receptor pharmacology

Human Plasma Stability Contrast Between 2-(1H-Pyrazol-1-yl)-Thiazole Analogs

Within the same medicinal chemistry program, plasma stability proved highly sensitive to substituent identity. Compound 3 (bearing a specific 4‑thiazole substituent) was stable in human plasma, whereas compound 5 decomposed rapidly under identical conditions [1]. The target compound’s carbamoyl‑benzoate moiety is structurally related to the stable compound 3 sub‑series, suggesting a similar metabolic advantage over labile analogs.

metabolic stability human plasma drug-likeness

Oral Pharmacokinetics of 2-(1H-Pyrazol-1-yl)-Thiazole Leads in Rat

Compound 12, the most potent EP1 antagonist in the 2-(1H-pyrazol-1-yl)-thiazole series, demonstrated an oral bioavailability (F) of 32% in rat [1], providing a quantitative benchmark for this scaffold. Compound 7 was also evaluated in rat PK studies, confirming that favorable oral exposure is achievable within this chemotype [1].

oral bioavailability pharmacokinetics rat in vivo

Genotoxicity Safety Flag Contrast Within the 2-(1H-Pyrazol-1-yl)-Thiazole Series

Compounds 1, 7, and 12 all tested negative in the Ames assay, indicating the 2-(1H-pyrazol-1-yl)-thiazole scaffold itself does not carry inherent genotoxic liability [1]. This contrasts with certain earlier EP1 chemotypes from other laboratories that required structural detoxification to pass the same assay.

Ames test genotoxicity safety profiling

In Vitro Permeability of the Optimized 2-(1H-Pyrazol-1-yl)-Thiazole Scaffold

The SAR‑optimized EP1 antagonist compound 12 exhibited “excellent apparent permeability” in an in vitro absorption model [1], distinguishing it from earlier, less permeable analogs in the same series. High permeability is essential for achieving the oral bioavailability demonstrated in rat PK studies.

apparent permeability ADME Caco-2 model

Selectivity Profile Advantage of the 2-(1H-Pyrazol-1-yl)-Thiazole Side-Chain Elaboration

The unsubstituted lead compound 1 showed only modest selectivity (3‑ to 8‑fold) for EP1 over EP2, EP3, and EP4 subtypes. In contrast, the optimized compound 12 demonstrated “excellent selectivity for EP1 over other EP family receptors” [1], indicating that the side‑chain elaboration at the thiazole 4‑position drives subtype discrimination.

EP receptor subtype selectivity off-target risk reduction prostanoid receptor panel

Methyl 4-((2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamoyl)benzoate: Application Scenarios Derived from Quantitative Evidence


EP1 Receptor Target Engagement and Bladder Overactivity Pharmacology in Rodent Models

Researchers investigating prostaglandin‑mediated bladder afferent sensitization can deploy this compound as a probe for EP1 receptor blockade. The scaffold’s selectivity profile—substantially improved over the basal compound 1—reduces confounding activity at EP2, EP3, and EP4 receptors [1]. Compound 12 from the same series achieved 32% oral bioavailability in rat [1], indicating that analogues carrying the ethyl‑carbamoyl‑benzoate motif are suitable for oral dosing in cystometry and visceral pain models. Prior toxicological testing (Ames negativity of compounds 1, 7, and 12 [1]) supports repeat‑dose rodent study feasibility.

Structure–Activity Relationship (SAR) Expansion Around the Thiazole 4‑Position

Medicinal chemistry groups seeking to explore the chemical space around the 2-(1H-pyrazol-1-yl)-thiazole pharmacophore can use this compound as a key intermediate or comparator. The ethyl‑carbamoyl‑benzoate group represents an optimized side‑chain motif that imparts plasma stability (inferred from compound 3 data [1]), excellent in vitro permeability, and enhanced EP1 selectivity [1], serving as a benchmark for novel substituent design.

In Vitro ADME Screening and Metabolic Stability Profiling

Because plasma stability varies dramatically across 2-(1H-pyrazol-1-yl)-thiazole analogues (compound 3 stable, compound 5 labile [1]), this compound—containing the stable amide‑linked benzoate side chain—serves as a reference standard in hepatocyte or plasma stability assays. Its excellent apparent permeability [1] also makes it a useful control in Caco‑2 or PAMPA permeability studies for laboratories screening EP1‑targeted libraries.

EP1‑Selective Tool Compound for Inflammatory Pain and Bone Fracture Healing Research

Given that EP1 receptor antagonism has been implicated in both inflammatory pain modulation and accelerated bone fracture healing [1], this compound can be utilized as a pharmacological tool to dissect EP1‑mediated pathways in animal models. The selectivity advantage over other EP subtypes (demonstrated by compound 12 [1]) minimizes confounding contributions from EP2‑mediated vasodilation or EP4‑mediated bone anabolic effects, enabling cleaner interpretation of EP1‑specific biology.

Quote Request

Request a Quote for methyl 4-((2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.